molecular formula C9H9NOS B14127275 N-Phenylprop-2-yne-1-sulfinamide CAS No. 88861-15-8

N-Phenylprop-2-yne-1-sulfinamide

Cat. No.: B14127275
CAS No.: 88861-15-8
M. Wt: 179.24 g/mol
InChI Key: NDMJWRRPULOYAR-UHFFFAOYSA-N
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Description

N-Phenylprop-2-yne-1-sulfinamide is a sulfinamide derivative characterized by a phenyl group, a propargyl (prop-2-yne) moiety, and a sulfinamide (S=O) functional group. Sulfinamides are distinct from sulfonamides (SO₂) due to their lower oxidation state, which influences their reactivity and applications in asymmetric synthesis and chiral auxiliary roles.

Properties

CAS No.

88861-15-8

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

N-phenylprop-2-yne-1-sulfinamide

InChI

InChI=1S/C9H9NOS/c1-2-8-12(11)10-9-6-4-3-5-7-9/h1,3-7,10H,8H2

InChI Key

NDMJWRRPULOYAR-UHFFFAOYSA-N

Canonical SMILES

C#CCS(=O)NC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Phenylprop-2-yne-1-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Hydrogen Peroxide and reducing agents like Sodium Borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenylprop-2-yne-1-sulfinamide involves its interaction with various molecular targets and pathways. The sulfur-nitrogen bond in the compound is highly reactive, making it an effective intermediate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of new chemical bonds .

Comparison with Similar Compounds

N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide

  • Molecular Formula: C₁₅H₁₅NO₂S .
  • Functional Groups : Sulfonamide (SO₂), alkene (C=C), phenyl.
  • Molecular Weight : 273.35 g/mol.
  • Key Features: Crystal structure: Monoclinic (P2₁/c) with a planar sulfonamide group . Applications: Intermediate in synthesizing HIV inhibitors and antihypertensive drugs .
  • Comparison: The sulfonamide group is more electron-withdrawing than sulfinamide, altering reactivity in nucleophilic substitutions.

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Molecular Formula : C₁₂H₁₆N₆O₂S .
  • Functional Groups : Sulfonamide, azide (-N₃).
  • Molecular Weight : 308.35 g/mol.
  • Key Features: Synthesized via azide substitution of tosyl groups. Potential for Huisgen cycloaddition (click chemistry) due to azide groups.
  • Comparison :
    • Azides enable bioorthogonal reactions, whereas the target compound’s alkyne could participate in azide-alkyne cycloaddition if functionalized.
    • Sulfinamides may exhibit lower thermal stability compared to sulfonamides due to oxidation sensitivity.

Phenyl-2-nitropropene

  • Molecular Formula: C₉H₉NO₂ .
  • Functional Groups: Nitro (-NO₂), alkene.
  • Molecular Weight : 163.2 g/mol.
  • Key Features :
    • UV/Vis maxima at 225 and 304 nm, indicative of π→π* transitions.
    • Stored at -20°C due to nitro group instability.
  • Comparison :
    • The nitro group is strongly electron-withdrawing, contrasting with the sulfinamide’s moderate electronic effects.
    • Alkyne rigidity in the target compound may reduce photochemical reactivity compared to nitroalkenes.

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylthiophene-2-sulfonamide

  • Molecular Formula: C₁₄H₁₇NO₃S₂ .
  • Functional Groups : Sulfonamide, thiophene, hydroxyl (-OH).
  • Molecular Weight : 319.42 g/mol.
  • Key Features :
    • Heterocyclic thiophene enhances π-stacking and bioavailability.
  • Comparison :
    • Thiophene’s electron-rich nature contrasts with the phenyl group’s simplicity in the target compound.
    • Hydroxyl groups improve solubility, whereas sulfinamides may exhibit lower polarity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications References
N-Phenylprop-2-yne-1-sulfinamide (Target) Not Provided Sulfinamide, alkyne, phenyl Inferred ~250–300 Asymmetric synthesis -
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide C₁₅H₁₅NO₂S Sulfonamide, alkene, phenyl 273.35 Drug intermediates
N-(1-azido-...butan-2-yl)-4-methylbenzenesulfonamide C₁₂H₁₆N₆O₂S Sulfonamide, azide 308.35 Click chemistry precursors
Phenyl-2-nitropropene C₉H₉NO₂ Nitro, alkene 163.2 UV-active intermediates
N-(1-hydroxy...thiophene-2-sulfonamide C₁₄H₁₇NO₃S₂ Sulfonamide, thiophene, hydroxyl 319.42 Pharmaceutical research

Key Research Findings

Reactivity Differences: Sulfinamides (S=O) are less oxidized than sulfonamides (SO₂), making them more reactive in chiral inductions but prone to oxidation .

Stability and Storage :

  • Sulfonamides are generally stable at room temperature, while nitro compounds (e.g., Phenyl-2-nitropropene) require low-temperature storage .

Biological Applications :

  • Sulfonamides are well-established in drug synthesis (e.g., HIV inhibitors), whereas sulfinamides are niche in asymmetric catalysis .

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